N-Methyl Substitution Reduces Hydrogen Bond Donor Count: Permeability Advantage Over Des-Methyl Analog 921865-66-9
The N-methyl group at position 1 of the oxoindoline core in 921544-40-3 eliminates the indolinone NH hydrogen bond donor present in the des-methyl analog 921865-66-9 (2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide). This reduces the total hydrogen bond donor (HBD) count from 2 to 1, a change widely correlated with enhanced passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux. [1] The TPSA remains identical at 58.6 Ų for both compounds, indicating that the permeability gain stems specifically from HBD reduction rather than global polarity shift. [2]
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (only the acetamide NH; indolinone NH is methylated) |
| Comparator Or Baseline | 2 HBD (acetamide NH + free indolinone NH) for CAS 921865-66-9 |
| Quantified Difference | ΔHBD = −1 (50% reduction) |
| Conditions | Computed from molecular structure; consistent with Rule-of-5 drug-likeness analysis |
Why This Matters
A 50% reduction in HBD count directly impacts oral bioavailability probability and CNS penetration potential, making 921544-40-3 the preferred choice for permeability-sensitive screening cascades where the des-methyl analog would underperform.
- [1] Kuujia Chemical Database. Computed Properties: CAS 921544-40-3 vs. CAS 921865-66-9. Accessed 2026. View Source
- [2] Veber, D. F., Johnson, S. R., Cheng, H.-Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
